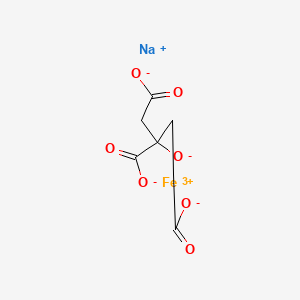

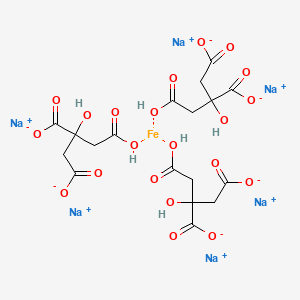

Hexasodium;2-(carboxymethyl)-2-hydroxybutanedioate;iron

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le citrate de sodium ferrique est un complexe de coordination d'ions ferriques (Fe³⁺) avec des ions sodium et citrate. Il est couramment utilisé dans diverses applications médicales et industrielles en raison de sa capacité à lier les phosphates et de son rôle en tant que supplément de fer. Ce composé est particulièrement important dans le traitement de l'anémie ferriprive et de l'hyperphosphatémie, en particulier chez les patients atteints de maladie rénale chronique .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La préparation du citrate de sodium ferrique implique généralement la réaction de l'hydroxyde ferrique avec l'acide citrique en présence d'ions sodium. Le processus peut être résumé comme suit :

Préparation de la Suspension d'Hydroxyde Ferrique : L'hydroxyde ferrique est préparé en faisant réagir le chlorure ferrique avec l'hydroxyde de sodium.

Réaction avec l'Acide Citrique : La suspension d'hydroxyde ferrique est ensuite traitée avec de l'acide citrique, ce qui entraîne la formation de citrate ferrique.

Ajout d'Ions Sodium : Des ions sodium sont introduits dans la solution pour former du citrate de sodium ferrique.

Méthodes de Production Industrielle : La production industrielle du citrate de sodium ferrique suit un processus similaire, mais à plus grande échelle. Les conditions de réaction sont soigneusement contrôlées pour garantir la pureté et la qualité du produit final. Le processus implique :

Mélange des Réactifs : Des réacteurs à grande échelle sont utilisés pour mélanger le chlorure ferrique, l'hydroxyde de sodium et l'acide citrique.

Réaction Contrôlée : La réaction est effectuée à une température et à un pH contrôlés pour optimiser le rendement et la pureté.

Purification : Le citrate de sodium ferrique obtenu est purifié par des procédés de filtration et de séchage.

Analyse Des Réactions Chimiques

Types de Réactions : Le citrate de sodium ferrique subit diverses réactions chimiques, notamment :

Réactions d'Oxydoréduction : Les ions ferriques (Fe³⁺) peuvent être réduits en ions ferreux (Fe²⁺) dans certaines conditions.

Réactions de Substitution : Les ions citrate peuvent être substitués par d'autres ligands dans les complexes de coordination.

Réactions de Complexation : Le citrate de sodium ferrique peut former des complexes avec d'autres ions métalliques et molécules organiques.

Réactifs et Conditions Courantes :

Agents Oxydants : Le peroxyde d'hydrogène et le permanganate de potassium sont couramment utilisés comme agents oxydants.

Agents Réducteurs : L'acide ascorbique et le dithionite de sodium sont utilisés comme agents réducteurs.

Conditions de Réaction : Les réactions sont généralement effectuées en solutions aqueuses à un pH et une température contrôlés.

Produits Principaux :

Hydroxyde Ferrique : Formé lors de la réduction des ions ferriques.

Complexes de Citrate Substitués : Formés lors de réactions de substitution avec d'autres ligands.

4. Applications de la Recherche Scientifique

Le citrate de sodium ferrique a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif en chimie analytique pour la détermination des niveaux de phosphate.

Biologie : Employé dans des études sur le métabolisme et le transport du fer dans les systèmes biologiques.

Médecine : Utilisé comme supplément de fer dans le traitement de l'anémie ferriprive et comme liant aux phosphates chez les patients atteints de maladie rénale chronique.

Industrie : Utilisé dans les procédés de traitement de l'eau pour éliminer les phosphates et autres contaminants

5. Mécanisme d'Action

Mécanisme d'Action : Le citrate de sodium ferrique exerce ses effets par les mécanismes suivants :

Supplémentation en Fer : Les ions ferriques sont absorbés dans le tractus gastro-intestinal et incorporés dans l'hémoglobine et d'autres protéines contenant du fer.

Liaison des Phosphates : Les ions citrate se lient aux ions phosphate dans le tractus gastro-intestinal, formant des complexes insolubles qui sont excrétés dans les fèces.

Cibles et Voies Moléculaires :

Voie d'Absorption du Fer : Les ions ferriques sont réduits en ions ferreux par la ferroréductase et transportés dans les cellules par le transporteur de métal divalent-1.

Voie de Liaison des Phosphates : Les ions citrate forment des complexes avec les ions phosphate, réduisant leur absorption dans les intestins.

Applications De Recherche Scientifique

Ferric sodium citrate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in analytical chemistry for the determination of phosphate levels.

Biology: Employed in studies of iron metabolism and transport in biological systems.

Medicine: Used as an iron supplement in the treatment of iron deficiency anemia and as a phosphate binder in patients with chronic kidney disease.

Industry: Utilized in water treatment processes to remove phosphates and other contaminants

Mécanisme D'action

Comparison with Other Similar Compounds: Ferric sodium citrate is compared with other iron supplements and phosphate binders, such as:

Sodium Ferrous Citrate: Similar in function but differs in the oxidation state of iron (Fe²⁺ vs. Fe³⁺).

Ferric Ammonium Citrate: Another iron supplement with similar applications but different chemical composition.

Ferric Chloride: Used in water treatment but lacks the phosphate-binding properties of ferric sodium citrate

Uniqueness: Ferric sodium citrate is unique due to its dual role as an iron supplement and phosphate binder, making it particularly useful in treating conditions like iron deficiency anemia and hyperphosphatemia in chronic kidney disease patients .

Comparaison Avec Des Composés Similaires

Comparaison avec d'autres Composés Similaires : Le citrate de sodium ferrique est comparé à d'autres suppléments de fer et liants aux phosphates, tels que :

Citrate de Ferreux de Sodium : Fonction similaire, mais diffère par l'état d'oxydation du fer (Fe²⁺ vs. Fe³⁺).

Citrate de Ferrique d'Ammonium : Un autre supplément de fer avec des applications similaires, mais de composition chimique différente.

Chlorure Ferrique : Utilisé dans le traitement de l'eau, mais ne possède pas les propriétés de liaison des phosphates du citrate de sodium ferrique

Unicité : Le citrate de sodium ferrique est unique en raison de son double rôle de supplément de fer et de liant aux phosphates, ce qui le rend particulièrement utile pour traiter des affections comme l'anémie ferriprive et l'hyperphosphatémie chez les patients atteints de maladie rénale chronique .

Liste de Composés Similaires :

- Citrate de Ferreux de Sodium

- Citrate de Ferrique d'Ammonium

- Chlorure Ferrique

Propriétés

Numéro CAS |

52031-09-1 |

|---|---|

Formule moléculaire |

C18H18FeNa6O21 |

Poids moléculaire |

764.1 g/mol |

Nom IUPAC |

hexasodium;2-(carboxymethyl)-2-hydroxybutanedioate;iron |

InChI |

InChI=1S/3C6H8O7.Fe.6Na/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;;/q;;;;6*+1/p-6 |

Clé InChI |

OMQVKLIJEUWDDR-UHFFFAOYSA-H |

SMILES canonique |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Fe] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815476.png)

![2-[(Z)-2-[(3Z)-2-[4-[(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-2-carboxyethyl]phenoxy]-3-[(2Z)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-5-sulfonate](/img/structure/B10815510.png)

![[(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815518.png)